molecular formula C30H50O B15286363 Lup-20(29)-en-3-ol, (3beta)-

Lup-20(29)-en-3-ol, (3beta)-

Cat. No.: B15286363
M. Wt: 426.7 g/mol
InChI Key: MQYXUWHLBZFQQO-UHFFFAOYSA-N
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Description

Lup-20(29)-en-3-ol, (3beta)-, also known as lupeol, is a naturally occurring pentacyclic triterpenoid. It is found in various plants, including the bark of white birch trees, mangoes, and other fruits and vegetables. Lupeol has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, anti-cancer, anti-microbial, and anti-oxidant activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

Lupeol can be synthesized through various methods. One common approach involves the extraction from natural sources followed by purification. For instance, lupeol can be isolated from the bark of white birch trees using solvents like ethanol or methanol. The extract is then subjected to chromatographic techniques to purify lupeol .

Another synthetic route involves the chemical modification of betulin, another triterpenoid found in birch bark. Betulin can be converted to lupeol through a series of chemical reactions, including oxidation and reduction steps .

Industrial Production Methods

Industrial production of lupeol typically involves large-scale extraction from plant sources. The process includes harvesting the plant material, drying, and grinding it into a fine powder. The powder is then subjected to solvent extraction, followed by purification using techniques like column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Lupeol undergoes various chemical reactions, including:

    Oxidation: Lupeol can be oxidized to form lupeol acetate or betulinic acid.

    Reduction: Reduction of lupeol can yield derivatives like lupeol diol.

    Substitution: Lupeol can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride

    Substitution: Acetic anhydride

Major Products Formed

  • Lupeol acetate
  • Betulinic acid
  • Lupeol diol

Comparison with Similar Compounds

Lupeol is part of the lupane-type triterpenoids, which include compounds like betulin and betulinic acid. Here is a comparison:

Similar Compounds

  • Betulin
  • Betulinic Acid
  • Lupeol Acetate

Q & A

Basic Research Questions

Q. What are the optimal methods for quantifying Lup-20(29)-en-3-ol, (3β)- in plant matrices?

Lupeol quantification typically employs HPLC-UV or GC-MS due to its low volatility and lack of chromophores. For GC-MS, derivatization (e.g., silylation) enhances volatility, while HPLC-UV relies on C18 columns with acetonitrile/water gradients (70:30, v/v) for separation. Challenges include matrix interference from co-eluting triterpenes (e.g., betulin) and low concentrations in crude extracts. Internal standards like betulinic acid improve accuracy .

Q. How can the purity of isolated Lupeol be validated?

Purity is assessed via melting point analysis (215–216°C), TLC (Rf ~0.6 in chloroform:methanol 9:1), and HPLC (retention time ~12.5 min under C18 conditions). Confirmatory techniques include 1H-NMR (δ 3.20 ppm for C3-OH proton) and 13C-NMR (δ 79.5 ppm for C3) to detect impurities like lupenone (oxidized derivative) .

Q. What solvents are suitable for Lupeol extraction?

Lupeol is lipophilic, with optimal solubility in chloroform , ethanol , and ethyl acetate . Soxhlet extraction using ethanol (60°C, 6–8 hr) achieves yields of 0.5–2.0% in bark extracts. Supercritical CO2 extraction (40°C, 25 MPa) is emerging as a greener alternative .

Advanced Research Questions

Q. How can researchers differentiate Lupeol’s 3β isomer from 3α-epimers in complex mixtures?

Differentiation requires chiral chromatography (e.g., Chiralpak IC column, hexane:isopropanol 95:5) or circular dichroism (CD) spectra. NMR-based NOE experiments (e.g., irradiation of C3-OH) reveal spatial proximity to C28 protons, confirming β-configuration. Misidentification in GC-MS datasets is common due to similar fragmentation patterns .

Q. What experimental designs address contradictory bioactivity results in Lupeol studies?

Contradictions in anti-cancer efficacy (e.g., IC50 variability) may arise from isomer mixtures or impurities. Mitigation strategies:

  • Isomer-specific assays : Use enantiomerically pure Lupeol (≥98% by chiral HPLC).
  • Synergistic studies : Test combinations with taxanes or kinase inhibitors.
  • Standardized cell lines : Prefer HepG2 (liver) or MCF-7 (breast) with matched negative controls .

Q. How should Lupeol’s anti-inflammatory mechanisms be validated in vivo?

Use murine models (e.g., carrageenan-induced paw edema) with Lupeol administered orally (50–100 mg/kg/day). Measure cytokines (IL-6, TNF-α) via ELISA and NF-κB activation via Western blot. Include positive controls (indomethacin) and assess hepatic toxicity (ALT/AST levels) .

Q. What analytical methods confirm Lupeol’s structural stability under experimental conditions?

Stability studies in DMSO (1 mM, 25°C) show degradation after 72 hr. Monitor via LC-MS/MS (m/z 427.4 → 409.3 for dehydration product). For thermal stability, TGA-DSC reveals decomposition at 256°C .

Q. How can Lupeol derivatives enhance bioavailability for pharmacological studies?

Semi-synthetic modifications (e.g., esterification at C3-OH with palmitic acid) improve water solubility. Validate derivatives via HRMS and X-ray crystallography . In vitro permeability assays (Caco-2 monolayers) assess intestinal absorption .

Q. Methodological Guidance

9. Best practices for spectral data interpretation (NMR, IR):

  • 1H-NMR : Key signals include δ 4.56 and 4.68 ppm (C29 exomethylene protons) and δ 1.68 ppm (C30 methyl).
  • IR : O–H stretch at 3450 cm⁻¹ and C=C at 1640 cm⁻¹.
  • Cross-validate with HSQC and HMBC to assign quaternary carbons .

10. Designing dose-response studies for Lupeol’s antioxidant activity:
Use DPPH assay (EC50 ~20–50 µM) with ascorbic acid as a reference. For cellular models (e.g., H2O2-induced oxidative stress in SH-SY5Y cells), measure ROS via DCFH-DA fluorescence and correlate with Nrf2 pathway activation .

Properties

IUPAC Name

3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O/c1-19(2)20-11-14-27(5)17-18-29(7)21(25(20)27)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h20-25,31H,1,9-18H2,2-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQYXUWHLBZFQQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60871753
Record name Lup-20(29)-en-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60871753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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